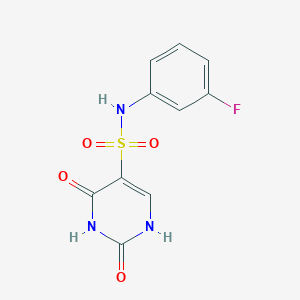

![molecular formula C9H12N4O5 B5528562 2-{[(1-methyl-4-nitro-1H-imidazol-5-yl)carbonyl]amino}ethyl acetate](/img/structure/B5528562.png)

2-{[(1-methyl-4-nitro-1H-imidazol-5-yl)carbonyl]amino}ethyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related imidazolyl carboxylate derivatives often involves multicomponent reactions, leveraging efficient catalysts. For instance, a one-pot synthesis method for similar ethyl acetate derivatives employs aldehydes, amino benzimidazole, and ethyl 2-mercaptoacetate in the presence of a catalyst like Ni(NO3)2.6H2O at room temperature, providing high yields and simple workup procedures (Mobinikhaledi et al., 2009). This approach highlights the potential pathways for synthesizing complex compounds like 2-{[(1-methyl-4-nitro-1H-imidazol-5-yl)carbonyl]amino}ethyl acetate.

Molecular Structure Analysis

The molecular structure of compounds within this category often features intermolecular interactions, such as hydrogen bonding, which can influence their crystalline structures. For example, ethyl acetate inclusion complexes of related imidazoles demonstrate how molecular arrangements can be influenced by these interactions (Inouye et al., 1999). Understanding these structural nuances is crucial for the application and manipulation of these compounds in various scientific contexts.

Chemical Reactions and Properties

Compounds with the imidazolyl carboxylate moiety participate in a range of chemical reactions, offering diverse functional applications. For instance, the reactivity with different aryl and hetero-aryl carboxylic acids, coupled with coupling agents like 1,1'-carbonyl diimidazole (CDI), leads to a variety of derivatives with distinct properties and potential inhibitory activities, as seen in the synthesis of β-glucuronidase inhibitors (Salar et al., 2017). These reactions are crucial for tailoring the compound's functionality for specific scientific applications.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are integral to understanding how these compounds interact in various environments. While specific data on 2-{[(1-methyl-4-nitro-1H-imidazol-5-yl)carbonyl]amino}ethyl acetate might not be readily available, studying related compounds can provide valuable insights. For example, the inclusion complex formation and solvate behavior of similar imidazole derivatives offer a glimpse into the compound's behavior under different conditions (Inouye et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, are fundamental for the application of these compounds in scientific research. The synthesis and evaluation of related compounds for inhibitory activities against enzymes like β-glucuronidase reveal the potential biological relevance and chemical utility of these molecules (Salar et al., 2017). These properties are essential for researchers looking to employ such compounds in various scientific investigations.

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in the development of various drugs . Therefore, “2-{[(1-methyl-4-nitro-1H-imidazol-5-yl)carbonyl]amino}ethyl acetate” and similar compounds may have potential applications in drug development.

Eigenschaften

IUPAC Name |

2-[(3-methyl-5-nitroimidazole-4-carbonyl)amino]ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O5/c1-6(14)18-4-3-10-9(15)7-8(13(16)17)11-5-12(7)2/h5H,3-4H2,1-2H3,(H,10,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDZYVUQYRRECW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCNC(=O)C1=C(N=CN1C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methyl-5-nitroimidazole-4-carbonyl)amino]ethyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

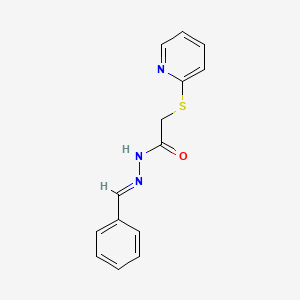

![4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid](/img/structure/B5528485.png)

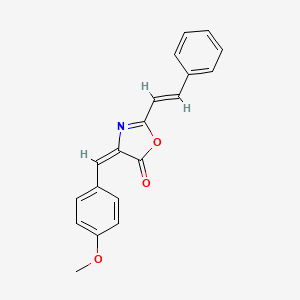

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5528499.png)

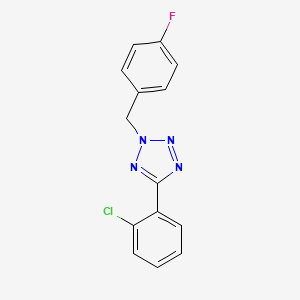

![N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5528506.png)

![ethyl 4-[(4-chlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5528512.png)

![2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5528531.png)

![9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5528536.png)

![2-{4-[(4-methylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5528552.png)

![3-isobutyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5528570.png)

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5528584.png)

![2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5528591.png)